molecular formula C13H18BrN3O4S B3276453 Ethyl 4-(4-bromophenylsulfonamido)piperazine-1-carboxylate CAS No. 64268-83-3

Ethyl 4-(4-bromophenylsulfonamido)piperazine-1-carboxylate

Cat. No.: B3276453
CAS No.: 64268-83-3
M. Wt: 392.27 g/mol
InChI Key: BXEJXVVZYCNQBF-UHFFFAOYSA-N
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Description

Ethyl 4-(4-bromophenylsulfonamido)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H18BrN3O4S and a molecular weight of 392.27 g/mol . This compound is characterized by the presence of a piperazine ring substituted with an ethyl ester group and a 4-bromophenylsulfonamido group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Ethyl 4-(4-bromophenylsulfonamido)piperazine-1-carboxylate typically involves the reaction of piperazine with 4-bromobenzenesulfonyl chloride in the presence of a base, followed by esterification with ethyl chloroformate . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from 0°C to room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 4-(4-bromophenylsulfonamido)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-(4-bromophenylsulfonamido)piperazine-1-carboxylate is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(4-bromophenylsulfonamido)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the sulfonamido group play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Ethyl 4-(4-bromophenylsulfonamido)piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:

These compounds share the piperazine core but differ in their substituents, leading to variations in their chemical properties and applications. The presence of the 4-bromophenylsulfonamido group in this compound makes it unique, providing specific reactivity and binding characteristics that are valuable in certain research contexts.

Properties

IUPAC Name

ethyl 4-[(4-bromophenyl)sulfonylamino]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN3O4S/c1-2-21-13(18)16-7-9-17(10-8-16)15-22(19,20)12-5-3-11(14)4-6-12/h3-6,15H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEJXVVZYCNQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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